(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
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Overview
Description
Beta-Cyclocostunolide is a naphthofuran.
Scientific Research Applications
Chemical Structure and Properties
The compound (3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one is a chemically synthesized derivative of benzofuran. Studies like (Penthala et al., 2014) have explored similar benzofuran derivatives, focusing on their structure and potential chemical reactions, such as intramolecular hydrogen bonding and isomer formations.
Synthetic Applications and Chemical Reactions
Benzofuran derivatives, including the mentioned compound, have been the subject of synthetic chemistry research. For instance, (Watanabe et al., 1987) discusses the transformation of santonin into related lactones using a benzofuran derivative as an intermediate. Similarly, (Keshk, 2004) highlights the synthesis of benzofuranyl-pyran-2-ones, indicating the versatility of benzofuran compounds in synthetic chemistry.
Biological and Pharmacological Research
Research has also explored the biological and pharmacological potentials of benzofuran derivatives. Studies like (Eldehna et al., 2020) investigate benzofuran-based carboxylic acids as inhibitors and antiproliferative agents in breast cancer, demonstrating the compound's relevance in medicinal chemistry. Additionally, (Kenchappa et al., 2017) studies novel benzofuran derivatives for their antifungal and anthelmintic activities.
Chemical Synthesis and Modifications
The synthesis of various derivatives and modifications of benzofuran is a significant area of research. For instance, (Katritzky et al., 2005) describes the synthesis of dimethyl-dioxin-ones, showcasing the diverse synthetic routes available for such compounds. Similarly, (Abdel‐Aziz et al., 2009) focuses on benzofuran-based amidrazones and their antimicrobial activity, indicating the compound's potential in developing new pharmaceuticals.
Further Chemical Transformations and Applications
Research also delves into the transformations and applications of benzofuran derivatives in various fields. For example, (Dobner et al., 2003) explores new lignan and benzofuran derivatives from plant roots, suggesting their natural occurrence and potential in natural product chemistry.
properties
CAS RN |
2221-82-1 |
---|---|
Product Name |
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1 |
InChI Key |
XUYAKPXYKQEFPD-SFDCQRBFSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3 |
SMILES |
CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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